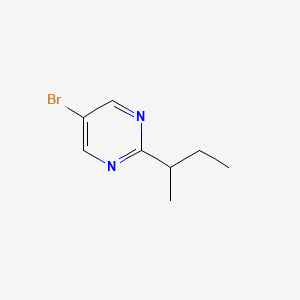

5-Bromo-2-(sec-butyl)pyrimidine

Beschreibung

Eigenschaften

IUPAC Name |

5-bromo-2-butan-2-ylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2/c1-3-6(2)8-10-4-7(9)5-11-8/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQCNBSGTECRTQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1=NC=C(C=N1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Introduction: The Strategic Value of Substituted Pyrimidines in Modern Chemistry

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 5-Bromo-2-(sec-butyl)pyrimidine

Prepared by: Gemini, Senior Application Scientist

The pyrimidine scaffold is a cornerstone of medicinal chemistry and materials science, forming the structural core of countless biologically active compounds and functional materials.[1][2] As a fundamental component of nucleobases, its inherent biological relevance makes it a privileged structure for designing novel therapeutics that can interact with a wide array of biological targets.[3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, target binding affinity, and metabolic stability.

This guide focuses on 5-Bromo-2-(sec-butyl)pyrimidine, a derivative that combines two key structural features: a versatile bromine atom at the 5-position, which serves as a reactive handle for cross-coupling reactions, and a sec-butyl group at the 2-position that can influence solubility and steric interactions. While specific experimental data for this exact compound is limited in publicly available literature, this document will provide a comprehensive technical overview of its predicted properties, expected reactivity, and potential applications by drawing upon established principles of organic chemistry and data from structurally analogous compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of substituted pyrimidines.

Molecular Structure and Physicochemical Properties

The structure of 5-Bromo-2-(sec-butyl)pyrimidine is characterized by a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a sec-butyl group.

Caption: Proposed synthesis of 5-Bromo-2-(sec-butyl)pyrimidine.

Chemical Reactivity

The reactivity of 5-Bromo-2-(sec-butyl)pyrimidine is dominated by the bromine atom at the 5-position, which is a versatile handle for a variety of transformations, particularly palladium-catalyzed cross-coupling reactions. [3][5] Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond at the 5-position is highly susceptible to oxidative addition to a Pd(0) catalyst, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. [3][5]This makes it an excellent substrate for reactions such as:

-

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. [6][7]* Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl groups. [3]* Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

-

Stille Coupling: Reaction with organostannanes. [8]

Caption: Key cross-coupling reactions of 5-Bromo-2-(sec-butyl)pyrimidine.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general methodology for the Suzuki-Miyaura coupling of 5-Bromo-2-(sec-butyl)pyrimidine with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.

-

Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine 5-Bromo-2-(sec-butyl)pyrimidine (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water (e.g., 4:1 v/v).

-

Reaction: Heat the reaction mixture with stirring to a temperature between 80-110 °C. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2-(sec-butyl)pyrimidine.

Applications in Research and Drug Discovery

Halogenated pyrimidines are crucial intermediates in the synthesis of a wide range of pharmaceuticals. [9][10]The pyrimidine core is a prevalent motif in numerous kinase inhibitors, and 5-bromopyrimidines serve as critical starting materials for the development of targeted cancer therapeutics. [10][11]Given its structure, 5-Bromo-2-(sec-butyl)pyrimidine is a valuable building block for creating libraries of compounds for screening in various therapeutic areas, including:

-

Oncology: As a scaffold for kinase inhibitors and other anticancer agents. [1][12]* Antiviral Agents: As a precursor for nucleoside analogs. [3]* Agrochemicals: In the development of new herbicides and fungicides. [11]* Materials Science: For the synthesis of functional materials such as liquid crystals and organic electronic components. [11]

Safety and Handling

While a specific Safety Data Sheet (SDS) for 5-Bromo-2-(sec-butyl)pyrimidine is not available, general precautions for handling halogenated aromatic compounds should be followed. [13][14][15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat. [13][14]* Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. [15][17]Avoid contact with skin and eyes. [13][14]Wash hands thoroughly after handling. [14]* Storage: Store in a tightly sealed container in a cool, dry, and dark place. [14]* First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water. [13] * Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. [13] * Inhalation: Move to fresh air. [15] * Ingestion: Rinse mouth with water and seek medical attention. [13] Always consult the SDS of a closely related compound before use and perform a thorough risk assessment for any new chemical.

-

Conclusion

5-Bromo-2-(sec-butyl)pyrimidine is a synthetically versatile building block with significant potential in medicinal chemistry and materials science. Its key feature is the bromine atom at the 5-position, which allows for a wide range of palladium-catalyzed cross-coupling reactions, enabling the facile introduction of diverse functional groups. While direct experimental data for this specific molecule is scarce, its chemical properties and reactivity can be reliably predicted based on well-established chemical principles and data from analogous structures. This guide provides a solid foundation for researchers to explore the synthetic utility of this promising pyrimidine derivative.

References

- BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromo-2-chloropyrimidine.

- ChemicalCell. (n.d.). 5-Bromo-n-Butyl-2-Pyrimidinamine CAS NO 14001-71-9.

- ACS Publications. (2023). Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer. Journal of Medicinal Chemistry.

- PMC. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects.

- Spectrum Chemical. (2018).

- Fisher Scientific. (n.d.).

- Taylor & Francis. (2025). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery.

- Thermo Fisher Scientific. (2025). Safety Data Sheet for 5-Bromo-2-hydroxypyrimidine.

- CymitQuimica. (n.d.). CAS 38275-57-9: 5-Bromo-2-pyrimidinecarbonitrile.

- Fisher Scientific. (2012). Safety Data Sheet for 5-Bromo-2-methylpyrimidine.

- Fisher Scientific. (n.d.). Safety Data Sheet for 5-Bromo-2-(methylthio)pyrimidine-4-carboxylic acid.

- Benchchem. (n.d.).

- ACS Publications. (2025). Regioselective Suzuki–Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters. The Journal of Organic Chemistry.

- Benchchem. (n.d.). The Lynchpin of Modern Medicinal Chemistry: An In-Depth Technical Guide to 5-Bromo-2-hydroxypyrimidine.

- MDPI. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules.

- Bartleby. (2025). 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism.

- ResearchGate. (n.d.). Scheme 1.

- ResearchGate. (2025). A review on pyrimidine-based pharmacophore as a template for the development of hybrid drugs with anticancer potential.

- Benchchem. (n.d.). Technical Support Center: Suzuki Couplings of Bromopyrimidines.

- Benchchem. (n.d.).

- Benchchem. (n.d.). A Comparative Guide to the Reaction Products of 5-Bromo-2-chloropyrimidine for Researchers in Drug Discovery.

- Sigma-Aldrich. (n.d.). 5-Bromo-2-(methylthio)pyrimidine 97 14001-67-3.

- (n.d.).

- Sigma-Aldrich. (n.d.). 2-Bromo-5-(iso-butyl)pyrimidine | 1643542-16-8.

- Benchchem. (n.d.). Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide.

- ChemicalBook. (2026). 5-BROMO-2-METHYL-PYRIMIDINE | 7752-78-5.

- ResearchGate. (n.d.). Carbonylative cross-coupling reaction of 2-bromopyridine with....

- (2019).

- PMC. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)

- NIST WebBook. (n.d.). Pyrimidine, 5-bromo-.

- Google Patents. (n.d.). CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

- ResearchGate. (n.d.). Spectroscopic (FT-IR, FT-RAMAN, NMR, UV–Vis) investigations, computational analysis and molecular docking study of 5-bromo-2-hydroxy pyrimidine | Request PDF.

- ACS Publications. (2002). Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry.

- ResearchGate. (n.d.).

- Tokyo Chemical Industry Co., Ltd. (n.d.). 5-Bromo-2-tert-butylpyrimidine 85929-94-8.

- ChemicalBook. (n.d.). 5-Bromopyrimidine(4595-59-9) 1H NMR spectrum.

- MDPI. (2017).

- PMC. (n.d.). Recent Advances in Pyrimidine-Based Drugs.

- PubChem. (n.d.). 5-Bromo-2(1H)-pyrimidinone | C4H3BrN2O | CID 101494.

- PubChem. (n.d.). 2-Sec-butylpyridine | C9H13N | CID 238302.

- ResearchGate. (2026). ChemInform Abstract: 2,4,6-Tri-tert-butylpyrimidine (TTBP): A Cost Effective, Readily Available Alternative to the Hindered Base 2,6-Di-tert-butylpyridine and Its 4-Substituted Derivatives in Glycosylation and Other Reactions. | Request PDF.

- MDPI. (2023).

- Semantic Scholar. (n.d.). Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV)

Sources

- 1. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Answered: 3-bromo-pyrimidine and furan-3-boronic acid suzuki cross coupling reaction mechanism | bartleby [bartleby.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 5-Bromo-n-Butyl-2-Pyrimidinamine | 14001-71-9 | ChemicalCell [chemicalcell.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. spectrumchemical.com [spectrumchemical.com]

- 15. assets.thermofisher.cn [assets.thermofisher.cn]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

The Strategic Application of 5-Bromo-2-(sec-butyl)pyrimidine in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of 5-Bromo-2-(sec-butyl)pyrimidine.

The landscape of modern medicinal chemistry is perpetually evolving, demanding novel molecular scaffolds that offer both synthetic versatility and potent biological activity. Within this context, substituted pyrimidines have emerged as a cornerstone of drug design, owing to their presence in a vast array of therapeutic agents. This technical guide focuses on a specific, yet highly significant, building block: 5-Bromo-2-(sec-butyl)pyrimidine , identified by its CAS Number: 1563529-83-8 .

This document serves as a comprehensive resource for professionals in the field, providing in-depth insights into the core characteristics of this compound. We will explore its physicochemical properties, plausible synthetic routes, and its strategic importance as a key intermediate in the development of next-generation pharmaceuticals. By understanding the nuances of this molecule, from reaction kinetics to its role in structure-activity relationship (SAR) studies, researchers can better leverage its potential in their drug discovery programs.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in synthesis and drug design. While specific experimental data for 5-Bromo-2-(sec-butyl)pyrimidine is not extensively published, we can infer its characteristics based on its structure and data from closely related analogues, such as its isomers.

| Property | Inferred Value/Characteristic | Reference/Basis for Inference |

| CAS Number | 1563529-83-8 | Commercially listed. |

| Molecular Formula | C₈H₁₁BrN₂ | Based on chemical structure. |

| Molecular Weight | 215.09 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid. | Based on analogues like 5-Bromo-2-tert-butylpyrimidine which is a white to off-white solid. |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate). | General characteristic of similar organic compounds. |

| Reactivity | The bromine at the C5 position is a key reactive handle for cross-coupling reactions. The pyrimidine ring is a weak base. | The utility of 5-bromopyrimidines in palladium-catalyzed reactions is well-documented in medicinal chemistry.[1][2] |

Synthesis of 5-Bromo-2-(sec-butyl)pyrimidine: A Plausible Synthetic Approach

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various methods. A direct and efficient approach involves the condensation of a suitable amidine with a 3-carbon building block. A patented one-step method for the synthesis of 5-bromo-2-substituted pyrimidines utilizes the reaction of 2-bromomalonaldehyde with an amidine compound.[3]

For the synthesis of 5-Bromo-2-(sec-butyl)pyrimidine, the required, non-commercially available starting material would be 2-methylbutanamidine. The plausible synthetic workflow is outlined below.

Experimental Protocol (Hypothetical)

-

Preparation of 2-Methylbutanamidine (not detailed): This amidine can be prepared from the corresponding nitrile, 2-methylbutyronitrile, via the Pinner reaction or other established methods.

-

Condensation Reaction:

-

To a solution of 2-bromomalonaldehyde in a protic acid solvent (e.g., acetic acid), 2-methylbutanamidine hydrochloride is added.[3]

-

The reaction mixture is heated to a temperature between 70-105°C and stirred for several hours.[3]

-

The progress of the reaction is monitored by an appropriate technique such as TLC or LC-MS.

-

Upon completion, the reaction is cooled, and the product is isolated through an aqueous workup and extraction with an organic solvent.

-

Purification is typically achieved by column chromatography on silica gel.

-

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromopyrimidine scaffold is a "privileged" structure in medicinal chemistry, meaning it is a recurring motif in biologically active compounds.[1] The bromine atom at the 5-position serves as a versatile synthetic handle, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. This allows for the facile introduction of a wide variety of substituents, enabling extensive exploration of the chemical space around the pyrimidine core to optimize biological activity.

The 2-sec-butyl group, being a small, lipophilic alkyl group, can contribute to van der Waals interactions within a protein's binding pocket and can influence the overall pharmacokinetic properties of the molecule, such as solubility and metabolic stability.

Case Study: Kinase Inhibitors

Many kinase inhibitors utilize a heterocyclic core to mimic the adenine ring of ATP, thereby acting as competitive inhibitors. The pyrimidine ring is an excellent scaffold for this purpose. The 5-bromo position allows for the introduction of larger aromatic or heteroaromatic groups that can extend into other regions of the ATP binding site, often leading to increased potency and selectivity. The 2-position substituent, in this case, the sec-butyl group, can be crucial for fitting into the hydrophobic "back pocket" of many kinases.

Safety and Handling

-

Hazard Statements (Inferred): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

-

Conclusion

5-Bromo-2-(sec-butyl)pyrimidine (CAS: 1563529-83-8) represents a valuable and strategic building block for medicinal chemists and drug development professionals. Its key features—the synthetically versatile bromine atom at the C5 position and the lipophilic sec-butyl group at the C2 position—provide a powerful platform for the design and synthesis of novel therapeutic agents. While specific data for this compound remains limited in the public domain, its potential, inferred from the rich chemistry of related 5-bromopyrimidines, is undeniable. This guide provides a foundational understanding to encourage and facilitate its application in the ongoing quest for new and effective medicines.

References

-

ChemicalCell. 5-Bromo-n-Butyl-2-Pyrimidinamine CAS NO 14001-71-9. Available at: [Link]

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine... Available at: [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

PubChem. 5-Bromo-2-(cyclopentylsulfanyl)pyrimidine. Available at: [Link]

-

IJPCBS. DESIGN, SYNTHESIS AND BIOLOGICAL EVALUATION OF NOVEL BROMO-PYRIMIDINE ANALOGS AS ANTICANCER AND ANTIMICROBIAL AGENTS. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. Available at: [Link]

-

Cheméo. Chemical Properties of Pyrimidine, 5-bromo- (CAS 4595-59-9). Available at: [Link]

-

PMC. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Available at: [Link]

-

Royal Society of Chemistry. Supporting Information. Available at: [Link]

-

SpectraBase. 5-Bromopyrimidine - Optional[1H NMR] - Spectrum. Available at: [Link]

-

Anichem. 5-bromo-2-tert-butylpyrimidine In Stock. Available at: [Link]

-

SpringerLink. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Available at: [Link]

-

SpectraBase. 5-bromo-2-methyl-4,6-pyrimidinediol - Optional[1H NMR] - Spectrum. Available at: [Link]

-

NextSDS. 5-Bromo-2-butoxy-3-methylpyridine — Chemical Substance Information. Available at: [Link]

-

PMC. Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Available at: [Link]

Sources

Introduction: The Strategic Importance of Substituted Pyrimidines

An In-Depth Technical Guide to 5-Bromo-2-(sec-butyl)pyrimidine: Properties, Synthesis, and Applications

Executive Summary: 5-Bromo-2-(sec-butyl)pyrimidine is a halogenated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its pyrimidine core is a privileged scaffold found in numerous biologically active molecules, while the bromine atom at the 5-position provides a versatile synthetic handle for constructing complex molecular architectures through cross-coupling reactions. This guide provides a comprehensive overview of its physicochemical properties, including its precise molecular weight, detailed protocols for its synthesis and analytical characterization, and a discussion of its applications in the development of novel therapeutics.

The pyrimidine ring is a fundamental heterocyclic structure, most notably forming the basis of the nucleobases uracil, thymine, and cytosine in DNA and RNA.[1] This inherent biological relevance makes the pyrimidine scaffold a "privileged structure" in medicinal chemistry, as its derivatives are well-suited to interact with a wide array of biological targets.[2] Over the last several decades, pyrimidine-based compounds have become central to the development of drugs across numerous therapeutic areas, including oncology, infectious diseases, and neurology.[3]

Among the vast library of pyrimidine derivatives, 5-bromo-substituted pyrimidines are of particular interest to synthetic and medicinal chemists. The bromine atom at the C5 position is not merely a substituent; it is a highly functional "synthetic handle." It readily participates in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][4] This synthetic versatility allows for the precise and efficient introduction of diverse molecular fragments, enabling chemists to systematically explore a compound's structure-activity relationship (SAR) and optimize it for potency, selectivity, and pharmacokinetic properties.[5] 5-Bromo-2-(sec-butyl)pyrimidine embodies this principle, combining the core pyrimidine scaffold with a strategic bromine handle and a lipophilic sec-butyl group at the C2 position, making it a valuable intermediate for targeted drug design.

Physicochemical and Structural Properties

The foundational properties of 5-Bromo-2-(sec-butyl)pyrimidine are crucial for its application in synthesis and drug design. These properties dictate its reactivity, solubility, and potential for biological interactions.

Molecular Structure and Weight

The structure consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a sec-butyl group at the 2-position. As isomers, 5-Bromo-2-(sec-butyl)pyrimidine and its counterpart, 5-Bromo-2-(tert-butyl)pyrimidine, share the same molecular formula and thus the same monoisotopic and average molecular weight.

Caption: Molecular Structure of 5-Bromo-2-(sec-butyl)pyrimidine.

Core Data Summary

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₈H₁₁BrN₂ | [6] |

| Molecular Weight | 215.09 g/mol | [6][7] |

| CAS Number | 1563529-83-8 | [8] |

| Physical State (20°C) | Solid (Predicted) | [7] |

| Topological Polar Surface Area (TPSA) | 25.78 Ų | [6] |

| logP (Calculated) | 2.54 | [6] |

Synthesis and Purification Protocol

The synthesis of 5-bromo-2-substituted pyrimidines can be achieved through various routes. A common and efficient method involves the condensation of an appropriate amidine with 2-bromomalonaldehyde.[9] This one-step process is advantageous due to its operational simplicity and use of readily available starting materials.

Synthesis Workflow

The logical flow for the synthesis involves a cyclocondensation reaction followed by extraction and purification to yield the final product.

Caption: General workflow for the synthesis of 5-Bromo-2-(sec-butyl)pyrimidine.

Step-by-Step Experimental Protocol

This protocol describes a representative synthesis on a laboratory scale.

-

Reactant Preparation: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylbutanamidine hydrochloride (1.2 equivalents) and a suitable base such as potassium carbonate (2.5 equivalents).

-

Solvent Addition: Add anhydrous ethanol (100 mL) to the flask. Stir the suspension for 15 minutes at room temperature.

-

Initiation of Reaction: Add 2-bromomalonaldehyde (1.0 equivalent) to the stirred suspension.

-

Causality: The base is essential to deprotonate the amidine hydrochloride salt, generating the free amidine nucleophile required for the initial attack on the aldehyde carbonyls.

-

-

Cyclocondensation: Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours.

-

Causality: Thermal energy is required to overcome the activation energy for the sequential condensation and cyclization steps that form the pyrimidine ring.

-

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting material (2-bromomalonaldehyde) is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. Add deionized water (100 mL) to the residue and extract the aqueous phase with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to yield the pure 5-Bromo-2-(sec-butyl)pyrimidine.

Analytical Characterization

Rigorous analytical characterization is required to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals. The lone aromatic proton on the pyrimidine ring (at C4 or C6) will appear as a singlet in the downfield region (typically 8.5-9.0 ppm). The sec-butyl group will exhibit a complex set of signals in the upfield region: a multiplet for the single CH proton, a multiplet for the CH₂ group, a doublet for one CH₃ group, and a triplet for the other CH₃ group.[10]

-

¹³C NMR: The carbon NMR spectrum will show eight distinct signals corresponding to each carbon atom in the molecule. The carbons of the pyrimidine ring will appear in the downfield region (110-170 ppm), with the carbon attached to the bromine (C5) being significantly influenced by the halogen.[10]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Protocol: A sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and analyzed using Electrospray Ionization (ESI) in positive ion mode.

-

Expected Result: The mass spectrum will display a characteristic molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the spectrum will show two major peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), definitively confirming the presence of a single bromine atom.[10] The observed mass should correspond to the calculated molecular weight of 215.09 g/mol .

Applications in Research and Drug Development

5-Bromo-2-(sec-butyl)pyrimidine is not typically an active pharmaceutical ingredient itself but rather a crucial intermediate for building more complex molecules.[5] Its value lies in the synthetic possibilities it enables.

-

Kinase Inhibitor Scaffolding: The pyrimidine core is a well-established mimic of the adenine ring of ATP, allowing it to serve as a scaffold for competitive kinase inhibitors.[1][11] The sec-butyl group can provide lipophilic interactions within the ATP-binding pocket, while the C5-bromo position allows for the introduction of larger, more complex functionalities via cross-coupling to enhance potency and selectivity against specific kinases.[12]

-

Antiviral and Anticancer Agents: Many nucleoside analogs used in antiviral and anticancer therapies are based on the pyrimidine structure.[2][3] This building block can be used to synthesize non-nucleoside inhibitors or other novel heterocyclic systems with potential cytotoxic or antiviral activity.

-

Fragment-Based Drug Discovery (FBDD): As a "fragment," this molecule can be used in screening campaigns to identify initial low-affinity binders to a biological target. The C5-bromo position then serves as a validated vector for fragment evolution, where chemists can "grow" the fragment into a more potent lead compound by coupling it with other chemical moieties.

Conclusion

5-Bromo-2-(sec-butyl)pyrimidine, with a precise molecular weight of 215.09 g/mol , is a strategically designed chemical intermediate of significant value to the pharmaceutical and life sciences industries. While its core data is fundamental, its true utility is realized through its synthetic versatility, particularly the reactivity of the C5-bromine atom. A thorough understanding of its properties, synthesis, and analytical profile—as detailed in this guide—empowers researchers to effectively leverage this compound in the rational design and development of next-generation therapeutics.

References

-

ResearchGate. Scheme 1. Synthetic pathway for the preparation of 5-bromo-pyrimidine derivatives. [Link]

- Google Patents. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds.

-

Journal of Pharmaceutical and Biological Sciences. Synthesis of novel 5-Bromoisatin based pyrimidine derivatives and their antimicrobial evaluation. [Link]

-

PMC (PubMed Central). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. [Link]

-

NIST WebBook. Pyrimidine, 5-bromo-. [Link]

-

ChemicalCell. 5-Bromo-n-Butyl-2-Pyrimidinamine CAS NO 14001-71-9. [Link]

-

NIST WebBook. Pyrimidine, 5-bromo-. [Link]

-

NIST WebBook. Pyrimidine, 5-bromo-. [Link]

-

SpectraBase. 5-Bromo-2-chloropyrimidine. [Link]

-

PMC (PubMed Central). Recent Advances in Pyrimidine-Based Drugs. [Link]

-

MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

-

ResearchGate. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 5-Bromo-n-Butyl-2-Pyrimidinamine | 14001-71-9 | ChemicalCell [chemicalcell.com]

- 6. chemscene.com [chemscene.com]

- 7. 5-Bromo-2-tert-butylpyrimidine | 85929-94-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. 304902-96-3|5-Bromo-2-cyclopropylpyrimidine|BLD Pharm [bldpharm.com]

- 9. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. gsconlinepress.com [gsconlinepress.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-2-(sec-butyl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

I. Molecular Structure and a Priori Considerations

The structure of 5-Bromo-2-(sec-butyl)pyrimidine, as the name implies, consists of a pyrimidine ring substituted at the 5-position with a bromine atom and at the 2-position with a sec-butyl group.

Molecular Formula: C₈H₁₁BrN₂[2] Molecular Weight: 215.09 g/mol [2]

A thorough understanding of the expected spectroscopic signatures of the pyrimidine ring and the sec-butyl group is fundamental to the successful interpretation of the analytical data. The pyrimidine ring protons are expected to appear in the aromatic region of the ¹H NMR spectrum, while the protons of the sec-butyl group will be in the aliphatic region. The bromine atom, being an electron-withdrawing group, will influence the chemical shifts of the pyrimidine ring protons.

II. Predicted Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data, and the expected mass spectrometric fragmentation for 5-Bromo-2-(sec-butyl)pyrimidine. These predictions are based on the analysis of similar structures, such as 5-bromopyrimidine and 2-sec-butylpyridine, and established spectroscopic principles.[3][4]

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.85 | s | 2H | H-4, H-6 |

| ~3.15 | sextet | 1H | H-1' |

| ~1.70 | m | 2H | H-2' |

| ~1.30 | d | 3H | H-4' |

| ~0.95 | t | 3H | H-3' |

Note: The chemical shifts of the pyrimidine protons are influenced by the bromine substituent. The sec-butyl protons will exhibit characteristic splitting patterns based on their neighboring protons.

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C-2 |

| ~158 | C-4, C-6 |

| ~120 | C-5 |

| ~40 | C-1' |

| ~30 | C-2' |

| ~20 | C-4' |

| ~12 | C-3' |

Note: The carbon atoms of the pyrimidine ring are significantly deshielded. The carbon attached to the bromine (C-5) will also show a characteristic chemical shift.

Table 3: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Ion | Description |

| 214/216 | [M]⁺ | Molecular ion peak showing characteristic 1:1 isotopic pattern for bromine. |

| 185/187 | [M - C₂H₅]⁺ | Loss of an ethyl radical from the sec-butyl group. |

| 157/159 | [M - C₄H₉]⁺ | Loss of the sec-butyl group. |

| 106 | [C₅H₅N₂]⁺ | Pyrimidine ring fragment after loss of Br and C₄H₉. |

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with approximately equal intensity, which is a key diagnostic feature in the mass spectrum.[5]

III. Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments required for the structure elucidation of 5-Bromo-2-(sec-butyl)pyrimidine.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential for unambiguous assignment of all proton and carbon signals and for establishing the connectivity within the molecule.

-

Weigh approximately 5-10 mg of purified 5-Bromo-2-(sec-butyl)pyrimidine.

-

Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Ensure the sample is fully dissolved to obtain a homogeneous solution.

-

Instrument: 500 MHz NMR Spectrometer

-

Pulse Sequence: Standard single-pulse experiment

-

Number of Scans: 16-64 (adjust for optimal signal-to-noise)

-

Relaxation Delay: 1-2 seconds

-

Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Instrument: 500 MHz NMR Spectrometer (operating at 125 MHz for ¹³C)

-

Pulse Sequence: Proton-decoupled pulse sequence

-

Number of Scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

Relaxation Delay: 2-5 seconds

-

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Two-dimensional NMR experiments are crucial for establishing the connectivity between atoms.[6]

-

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7]

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different spin systems and identifying quaternary carbons.

IV. Spectral Interpretation and Structure Assembly

The elucidation of the structure of 5-Bromo-2-(sec-butyl)pyrimidine is a systematic process of integrating the information from each spectroscopic technique.

A. ¹H NMR Analysis

The ¹H NMR spectrum will provide the initial and most direct information about the proton environments in the molecule.

-

Pyrimidine Protons: The two equivalent protons on the pyrimidine ring (H-4 and H-6) are expected to appear as a singlet in the downfield region (~8.85 ppm) due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom.

-

sec-Butyl Protons:

-

The methine proton (H-1') will be a sextet due to coupling with the adjacent methylene and methyl protons.

-

The methylene protons (H-2') will appear as a multiplet.

-

The two methyl groups (H-3' and H-4') will be a triplet and a doublet, respectively, due to coupling with their neighboring protons.

-

B. ¹³C NMR Analysis

The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

-

Pyrimidine Carbons: The carbon atoms in the pyrimidine ring will be in the aromatic region, with C-2, C-4, and C-6 being the most deshielded. The carbon atom attached to bromine (C-5) will also have a characteristic downfield shift.

-

sec-Butyl Carbons: The four carbon atoms of the sec-butyl group will appear in the aliphatic region of the spectrum.

C. 2D NMR Analysis: Connecting the Pieces

The 2D NMR spectra are essential for confirming the assignments made from the 1D spectra and for establishing the final structure.

-

COSY: The COSY spectrum will show correlations within the sec-butyl group, confirming the connectivity of the methine, methylene, and methyl protons. For example, a cross-peak between the signals at ~3.15 ppm (H-1') and ~1.70 ppm (H-2') will confirm their adjacency.

-

HSQC: The HSQC spectrum will link each proton to its directly attached carbon. For example, the proton at ~8.85 ppm will correlate with the carbon at ~158 ppm, confirming the assignment of the pyrimidine C-4/C-6 and H-4/H-6.

-

HMBC: The HMBC spectrum is the key to connecting the sec-butyl group to the pyrimidine ring. A crucial correlation will be observed between the methine proton of the sec-butyl group (H-1' at ~3.15 ppm) and the C-2 carbon of the pyrimidine ring (~170 ppm). This long-range correlation definitively establishes the point of attachment.

V. Mass Spectrometry

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure.

Experimental Protocol

-

Ionization Method: Electron Ionization (EI) is a common technique for small, relatively volatile molecules.

-

Electron Energy: Typically 70 eV.

-

Analysis: The resulting ions are separated by their mass-to-charge ratio (m/z).

Interpretation

-

Molecular Ion: The molecular ion peak ([M]⁺) will appear at m/z 214 and 216 with a characteristic 1:1 intensity ratio, confirming the presence of one bromine atom.

-

Fragmentation: The fragmentation pattern will be consistent with the proposed structure, showing losses of fragments from the sec-butyl group.

VI. Visualization of the Elucidation Process

The following diagrams, generated using Graphviz, illustrate the structure of 5-Bromo-2-(sec-butyl)pyrimidine and the key correlations used for its structure elucidation.

Caption: Molecular structure of 5-Bromo-2-(sec-butyl)pyrimidine.

Caption: Analytical workflow for structure elucidation.

Caption: Key NMR correlations for structure confirmation.

VII. Conclusion

The comprehensive structural elucidation of 5-Bromo-2-(sec-butyl)pyrimidine requires a multi-technique analytical approach. By systematically acquiring and interpreting data from ¹H and ¹³C NMR, 2D NMR (COSY, HSQC, and HMBC), and mass spectrometry, a complete and unambiguous structural assignment can be achieved. This guide provides the necessary theoretical framework, predicted data, and detailed experimental protocols to enable researchers, scientists, and drug development professionals to confidently characterize this and similar substituted pyrimidine derivatives, ensuring the integrity and quality of their research.

VIII. References

-

(2026, March 7). The Evolving Landscape of NMR Structural Elucidation - PMC - NIH. National Institutes of Health. Retrieved from

-

Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N′-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. American Chemical Society. Retrieved from [Link]

-

(n.d.). COSY. University of California, Riverside. Retrieved from [Link]

-

(n.d.). Pyrimidine, 5-bromo-. NIST WebBook. Retrieved from [Link]

-

(n.d.). 5-Bromo-2-chloropyrimidine - SpectraBase. SpectraBase. Retrieved from [Link]

-

(n.d.). 2-Sec-butylpyridine. PubChem. Retrieved from [Link]

-

(n.d.). 5-bromo-2-tert-butylpyrimidine (C8H11BrN2). PubChemLite. Retrieved from [Link]

-

(n.d.). 5-Bromopyrimidine - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Retrieved from [Link]

-

Zhang, X., Wang, J., & Xu, Y. Z. (2013). Systematic Assignment of NMR Spectra of 5-substituted-4-thiopyrimidine Nucleosides. Magnetic Resonance in Chemistry, 51(9), 523-529. John Wiley & Sons, Ltd. Retrieved from [Link]

-

(n.d.). Pyrimidine, 5-bromo-. NIST WebBook. Retrieved from [Link]

-

(n.d.). 5-Bromo-2-(2,4-di-tert-butylphenoxy)pyrimidine | C18H23BrN2O | CID 27281298. PubChem. Retrieved from [Link]

-

Sgammato, R., et al. (2026). A 5-Br-1-Propylisatin Derivative as a Promising BRD9 Ligand: Insights from Computational and STD NMR Investigation. MDPI. Retrieved from [Link]

-

(n.d.). 2-tert-Butylpyridine | C9H13N | CID 138630. PubChem. Retrieved from [Link]

-

(2022, October 4). 5.1: COSY Spectra. Chemistry LibreTexts. Retrieved from [Link]

-

(n.d.). 5-bromo-2-methyl-4,6-pyrimidinediol - Optional[1H NMR] - Spectrum - SpectraBase. SpectraBase. Retrieved from [Link]

-

(n.d.). 2,4,6-Tri-tert-butylpyrimidine - SpectraBase. SpectraBase. Retrieved from [Link]

-

(n.d.). 5-Bromo-2,4-bis[(trimethylsilyl)oxy]pyrimidine. NIST WebBook. Retrieved from [Link]

-

Singh, P., et al. (2024). Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. PMC. Retrieved from [Link]

-

(n.d.). Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. Rsc.org. Retrieved from [Link]

-

(2019, June 28). What do the special correlations in HMBC 2D NMR?. ResearchGate. Retrieved from [Link]

-

(n.d.). 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310. PubChem. Retrieved from [Link]

-

(n.d.). 13C nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of sec-butyl bromide C13 13-C nmr doc brown's advanced organic chemistry revision notes. Doc Brown's Chemistry. Retrieved from [Link]

-

(2026, February 13). (5R,5aR,8aR,9S)-9-(2-Bromo-3,4,5-trimethoxyphenyl)-8-oxo-5,5a,6,8,8a,9-hexahydrofuro[3′,4′:6,7]naphtho[2,3-d][8][9]. MDPI. Retrieved from [Link]

-

(n.d.). Pyridine, 2-butyl-. NIST WebBook. Retrieved from [Link]

-

(n.d.). Pyrimidine, 5-bromo-. NIST WebBook. Retrieved from [Link]

-

Li, G., et al. (2026, March 12). Aminyl Radical-Enabled Photoredox/Nickel-Catalyzed C(sp3)–C(sp3) Suzuki–Miyaura Cross-Coupling via Halogen-Atom Transfer Strategy. Journal of the American Chemical Society. Retrieved from [Link]

-

(n.d.). Pyridine (a) and 2,6-di-tert-butylpyridine (b) adsorbed FT-IR spectra of HZ-xPs …. ResearchGate. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemscene.com [chemscene.com]

- 3. 5-Bromopyrimidine(4595-59-9) 1H NMR [m.chemicalbook.com]

- 4. 2-Sec-butylpyridine | C9H13N | CID 238302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Pyrimidine, 5-bromo- [webbook.nist.gov]

- 6. COSY [chem.ch.huji.ac.il]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

The Strategic Synthesis and Application of 5-Bromo-2-(sec-butyl)pyrimidine: A Technical Guide for Medicinal Chemists

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage with a wide array of biological targets.[1] Its prevalence in nature, most notably as a fundamental component of nucleobases, has made it a privileged structure in the design of novel drugs.[1][2] The strategic functionalization of the pyrimidine ring offers a powerful tool to modulate the pharmacological properties of a molecule. Among the vast landscape of pyrimidine derivatives, 5-Bromo-2-(sec-butyl)pyrimidine emerges as a compound of significant interest, offering a unique combination of a reactive handle for further molecular elaboration and a lipophilic alkyl substituent that can influence pharmacokinetic and pharmacodynamic properties.

This technical guide provides a comprehensive overview of 5-Bromo-2-(sec-butyl)pyrimidine, with a focus on its synthesis, characterization, and potential applications in drug discovery and development. As a Senior Application Scientist, the following sections will delve into the causality behind the proposed synthetic strategies and analytical techniques, providing field-proven insights for researchers in the pharmaceutical sciences.

Chemical and Physical Properties

| Property | Predicted Value/Information | Justification |

| IUPAC Name | 5-Bromo-2-(1-methylpropyl)pyrimidine | The substituent at the 2-position is a sec-butyl group, which is systematically named 1-methylpropyl. |

| Molecular Formula | C₈H₁₁BrN₂ | Derived from the chemical structure. |

| Molecular Weight | 215.09 g/mol | Calculated from the atomic weights of the constituent elements. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Similar 2-alkyl-5-bromopyrimidines are often oils or low-melting solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, methanol). Insoluble in water. | The presence of the sec-butyl group increases lipophilicity, while the pyrimidine ring provides some polarity. |

| Boiling Point | Estimated to be in the range of 220-250 °C at atmospheric pressure. | Based on the boiling points of similarly sized and functionalized pyrimidine derivatives. |

| pKa | The pyrimidine ring is weakly basic. The pKa of the protonated form is estimated to be around 1-2. | The electron-withdrawing effect of the bromine atom and the alkyl group's inductive effect influence the basicity of the nitrogen atoms. |

Synthesis of 5-Bromo-2-(sec-butyl)pyrimidine: A Two-Step Approach

A robust and scalable synthesis is paramount for the utilization of any building block in a drug discovery program. Based on established methodologies for the synthesis of 2-substituted-5-bromopyrimidines, a two-step approach is proposed, commencing with the preparation of the requisite amidine followed by a cyclocondensation reaction. A Chinese patent (CN110642788A) outlines a general and efficient one-step method for the synthesis of 5-bromo-2-substituted pyrimidine compounds from 2-bromomalonaldehyde and an amidine compound.[3]

Caption: Proposed two-step synthesis of 5-Bromo-2-(sec-butyl)pyrimidine.

Part 1: Synthesis of 2-Methylbutanamidine Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for converting nitriles into amidines.[2][3][4][5] It proceeds through an intermediate imino ester salt, known as a Pinner salt, which is then treated with ammonia to yield the desired amidine.[2]

Experimental Protocol:

-

Formation of the Pinner Salt:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a gas inlet tube, and a calcium chloride drying tube, add anhydrous ethanol (2 equivalents based on the nitrile).

-

Cool the flask to 0 °C in an ice bath.

-

Bubble dry hydrogen chloride gas through the stirred ethanol until saturation is achieved.

-

Slowly add 2-methylbutanenitrile (1 equivalent) to the cold, saturated ethanolic HCl solution.

-

Seal the flask and stir the reaction mixture at 0-5 °C for 12-24 hours. The progress of the reaction can be monitored by the precipitation of the Pinner salt (ethyl 2-methylbutanimidoate hydrochloride).

-

-

Formation of the Amidine Hydrochloride:

-

After the formation of the Pinner salt is complete, cool the reaction mixture again to 0 °C.

-

Bubble anhydrous ammonia gas through the stirred suspension until the solution becomes basic. Alternatively, a solution of ammonia in ethanol can be added cautiously.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Filter the reaction mixture to remove the precipitated ammonium chloride.

-

Concentrate the filtrate under reduced pressure to obtain the crude 2-methylbutanamidine hydrochloride. This can be used in the next step without further purification or can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) if a higher purity is required.

-

Causality of Experimental Choices:

-

Anhydrous Conditions: The Pinner reaction is highly sensitive to moisture. Water will hydrolyze the intermediate Pinner salt to form an ester, thus reducing the yield of the desired amidine.[6]

-

Dry Hydrogen Chloride: Gaseous HCl is used to generate the acidic conditions necessary to activate the nitrile towards nucleophilic attack by the alcohol.

-

Low Temperature: The Pinner salt intermediate is thermally unstable and can decompose or rearrange at higher temperatures.[3] Maintaining a low temperature throughout the reaction is crucial for maximizing the yield.

Part 2: Synthesis of 5-Bromo-2-(sec-butyl)pyrimidine

This step involves the cyclocondensation of 2-methylbutanamidine hydrochloride with 2-bromomalonaldehyde, as adapted from the general procedure described in patent CN110642788A.[3]

Experimental Protocol:

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromomalonaldehyde (1 equivalent) in glacial acetic acid.

-

Add 2-methylbutanamidine hydrochloride (1 equivalent) to the solution.

-

-

Reaction Execution:

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into ice-water.

-

Neutralize the solution with a base, such as sodium bicarbonate or sodium hydroxide, until a pH of 7-8 is reached.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude 5-Bromo-2-(sec-butyl)pyrimidine by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Causality of Experimental Choices:

-

Glacial Acetic Acid: This serves as a protic solvent that facilitates the cyclocondensation reaction.

-

Heating: The reaction requires thermal energy to proceed at a reasonable rate.

-

Aqueous Work-up and Extraction: This procedure is necessary to remove the acetic acid and other water-soluble byproducts from the reaction mixture.

-

Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or side products.

Characterization of 5-Bromo-2-(sec-butyl)pyrimidine

The unambiguous structural confirmation of the synthesized 5-Bromo-2-(sec-butyl)pyrimidine is crucial. This is achieved through a combination of spectroscopic techniques. While a published spectrum for this specific compound is not available, the following section provides predicted spectroscopic data based on the analysis of structurally similar molecules and fundamental spectroscopic principles.

Predicted Spectroscopic Data

| Technique | Predicted Observations |

| ¹H NMR | Pyrimidine Protons: A singlet at approximately δ 8.7-8.9 ppm (2H, H-4 and H-6). The bromine at the 5-position and the sec-butyl group at the 2-position will influence the chemical shift of these equivalent protons. sec-Butyl Protons: A multiplet (sextet or septet) at approximately δ 3.0-3.2 ppm (1H, CH), a multiplet (quintet) at approximately δ 1.6-1.8 ppm (2H, CH₂), a triplet at approximately δ 0.9-1.1 ppm (3H, CH₃ of ethyl), and a doublet at approximately δ 1.2-1.4 ppm (3H, CH₃ of methyl). |

| ¹³C NMR | Pyrimidine Carbons: C2 at ~δ 170-175 ppm, C4/C6 at ~δ 157-160 ppm, and C5 at ~δ 115-120 ppm (carbon bearing the bromine). sec-Butyl Carbons: CH at ~δ 40-45 ppm, CH₂ at ~δ 28-32 ppm, CH₃ of ethyl at ~δ 10-15 ppm, and CH₃ of methyl at ~δ 18-22 ppm. |

| Mass Spectrometry (EI) | Molecular Ion (M⁺): A characteristic isotopic pattern for a bromine-containing compound with two major peaks of nearly equal intensity at m/z 214 and 216. Major Fragmentation Pathways: Loss of a methyl radical ([M-15]⁺), loss of an ethyl radical ([M-29]⁺), and cleavage of the C-C bond within the sec-butyl group. |

| Infrared (IR) | C-H stretching (aromatic): ~3050-3100 cm⁻¹ C-H stretching (aliphatic): ~2850-2970 cm⁻¹ C=N and C=C stretching (pyrimidine ring): ~1550-1600 cm⁻¹ and ~1400-1500 cm⁻¹ C-Br stretching: ~500-650 cm⁻¹ |

Experimental Protocols for Spectroscopic Analysis:

-

NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of purified 5-Bromo-2-(sec-butyl)pyrimidine in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of the ¹³C isotope.[1][7]

-

-

Mass Spectrometry:

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via a suitable ionization source (e.g., Electron Impact (EI) or Electrospray Ionization (ESI)).

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragment ions.[8]

-

-

Infrared Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid or a thin film of the solid sample between two salt plates (e.g., NaCl or KBr) or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Applications in Drug Discovery and Medicinal Chemistry

The 5-bromo-2-alkylpyrimidine scaffold is a versatile building block in medicinal chemistry, primarily due to the synthetic handle provided by the bromine atom.[2] This allows for the introduction of a wide range of substituents at the 5-position through various cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. This capability enables the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

Caption: Synthetic utility and potential applications of 5-Bromo-2-(sec-butyl)pyrimidine.

The sec-butyl group at the 2-position can significantly influence the pharmacological profile of the resulting molecules. Compared to a linear alkyl chain, the branched nature of the sec-butyl group can:

-

Increase Lipophilicity: This can enhance membrane permeability and potentially improve oral bioavailability.

-

Modulate Metabolic Stability: The branched structure may hinder metabolic enzymes, leading to a longer half-life in vivo.

-

Provide a Specific Steric Profile: The defined three-dimensional shape of the sec-butyl group can influence the binding affinity and selectivity of the molecule for its biological target.

Given the broad spectrum of biological activities reported for pyrimidine derivatives, 5-Bromo-2-(sec-butyl)pyrimidine is a promising starting material for the development of novel therapeutics in areas such as:

-

Oncology: Many kinase inhibitors incorporate a pyrimidine core.

-

Infectious Diseases: Pyrimidine derivatives have shown potent antiviral, antibacterial, and antifungal activities.[8]

-

Central Nervous System (CNS) Disorders: The pyrimidine scaffold is found in various CNS-active agents.

Conclusion

5-Bromo-2-(sec-butyl)pyrimidine represents a valuable and strategically designed building block for medicinal chemistry and drug discovery. Its synthesis, achievable through a reliable two-step process, provides access to a versatile scaffold. The presence of a synthetically tractable bromine atom and a lipophilic, sterically defined sec-butyl group offers chemists a powerful platform for the rational design and synthesis of novel therapeutic agents with potentially enhanced pharmacological properties. This guide provides the foundational knowledge and practical protocols to empower researchers to effectively utilize this promising compound in their drug discovery endeavors.

References

- Pinner, A. (1877). Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.

- Preparation method of 5-bromo-2-substituted pyrimidine compounds. CN110642788A.

- Pinner Reaction. SynArchive.

- Pinner Reaction. Organic Chemistry Portal.

- Synthesis, Mass Spectra Investigation and Biological Activity of Some Pyrimidine Deriv

- The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid

- Basic 1H- and 13C-NMR Spectroscopy.

- Copy of 1H NMR and 13C NMR spectra Electronic Supplementary Material (ESI) for ChemComm. The Royal Society of Chemistry.

- Recent Advances in Pyrimidine-Based Drugs. PMC.

- Biological Activity of Pyrimidine Deriv

- Mass spectra - fragmentation p

- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Deriv

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology.

- How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.

Sources

- 1. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]

- 2. Pinner reaction - Wikipedia [en.wikipedia.org]

- 3. jk-sci.com [jk-sci.com]

- 4. synarchive.com [synarchive.com]

- 5. Pinner Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orientjchem.org [orientjchem.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-(sec-butyl)pyrimidine: Precursors, Pathways, and Mechanistic Insights

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 5-Bromo-2-(sec-butyl)pyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The guide details two primary synthetic pathways, beginning with the strategic selection and preparation of key precursors. Each route is presented with detailed, step-by-step experimental protocols, mechanistic explanations, and a discussion of the rationale behind the chosen methodologies. The content is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability for researchers in the field.

Introduction: The Significance of 5-Bromo-2-(sec-butyl)pyrimidine

Substituted pyrimidines are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1] The introduction of a bromine atom at the 5-position and an alkyl group at the 2-position of the pyrimidine ring can significantly influence the molecule's physicochemical properties and biological activity. Specifically, the 5-bromo substituent serves as a versatile handle for further functionalization through cross-coupling reactions, while the sec-butyl group can enhance lipophilicity and modulate binding interactions with biological targets. This guide focuses on the synthesis of 5-Bromo-2-(sec-butyl)pyrimidine, providing a detailed roadmap for its preparation from readily available starting materials.

Strategic Overview of Synthetic Pathways

Two principal and logically distinct synthetic strategies for the preparation of 5-Bromo-2-(sec-butyl)pyrimidine are presented.

-

Route 1: Direct Ring Formation. This approach involves the construction of the 5-bromopyrimidine ring in a single step from acyclic precursors. This is a convergent and often highly efficient method.

-

Route 2: Stepwise Functionalization of a Pre-formed Pyrimidine Ring. This linear strategy begins with the synthesis of a 2-sec-butylpyrimidine core, which is subsequently brominated at the 5-position.

The choice between these routes may depend on factors such as precursor availability, desired scale, and the specific capabilities of the laboratory.

Figure 1: High-level overview of the two primary synthetic routes to 5-Bromo-2-(sec-butyl)pyrimidine.

Precursor Synthesis: The Foundation of Success

The successful synthesis of the target molecule is critically dependent on the quality and availability of its precursors. This section details the preparation of the key starting materials.

Synthesis of sec-Butylamidine Hydrochloride (for Route 1)

Amidines are essential building blocks for the construction of pyrimidine rings. sec-Butylamidine can be prepared from the corresponding nitrile, 2-methylbutanenitrile, via the Pinner reaction.

Experimental Protocol:

-

Preparation of the Imidate Ester Hydrochloride: To a solution of 2-methylbutanenitrile (1.0 eq) in anhydrous diethyl ether, add anhydrous ethanol (1.1 eq). Cool the mixture to 0 °C and bubble dry hydrogen chloride gas through the solution until saturation. Seal the reaction vessel and allow it to stand at room temperature for 24 hours, during which time a white precipitate of the ethyl imidate hydrochloride will form.

-

Ammonolysis to the Amidine Hydrochloride: Collect the precipitate by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum. Suspend the crude imidate hydrochloride in a solution of anhydrous ammonia in ethanol (prepared by bubbling ammonia gas through cold ethanol). Stir the mixture at room temperature in a sealed vessel for 48 hours. Remove the solvent under reduced pressure to yield crude sec-butylamidine hydrochloride. Recrystallization from an ethanol/ether mixture can be performed for purification.

Synthesis of 2-Bromomalonaldehyde (for Route 1)

2-Bromomalonaldehyde is a key 1,3-dielectrophile for the construction of 5-bromopyrimidines. A common laboratory preparation involves the bromination of 1,1,3,3-tetramethoxypropane followed by hydrolysis.[2]

Experimental Protocol:

-

Hydrolysis of 1,1,3,3-Tetramethoxypropane: In a reaction flask, combine 1,1,3,3-tetramethoxypropane (1.0 eq), water, and a catalytic amount of concentrated hydrochloric acid. Stir the mixture at room temperature until the solution becomes homogeneous, indicating the formation of malonaldehyde.[2]

-

Bromination: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.0 eq) in a suitable solvent (e.g., carbon tetrachloride) dropwise, maintaining the temperature below 5 °C.[2]

-

Work-up: After the addition is complete, stir the reaction for an additional hour at 0 °C. The product can be isolated by extraction with an organic solvent, followed by washing, drying, and removal of the solvent under reduced pressure. The crude 2-bromomalonaldehyde is often used directly in the next step without further purification.

Synthesis of 2-sec-Butylpyrimidine (for Route 2)

The synthesis of the unfunctionalized 2-sec-butylpyrimidine core can be achieved through the condensation of sec-butylamidine with a malonaldehyde equivalent, such as 1,1,3,3-tetraethoxypropane.

Experimental Protocol:

-

Condensation: To a solution of sodium ethoxide in ethanol (prepared by dissolving sodium metal in anhydrous ethanol), add sec-butylamidine hydrochloride (1.0 eq). Stir the mixture for 30 minutes to form the free base.

-

Ring Formation: Add 1,1,3,3-tetraethoxypropane (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours.

-

Work-up and Purification: After cooling to room temperature, neutralize the reaction with a suitable acid (e.g., acetic acid). Remove the solvent under reduced pressure. The residue can be purified by column chromatography on silica gel to afford 2-sec-butylpyrimidine.

Route 1: Direct Synthesis of 5-Bromo-2-(sec-butyl)pyrimidine

This elegant and atom-economical approach directly constructs the target molecule by reacting sec-butylamidine with 2-bromomalonaldehyde.

Figure 2: Reaction workflow for the direct synthesis of 5-Bromo-2-(sec-butyl)pyrimidine.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve sec-butylamidine hydrochloride (1.0 eq) and 2-bromomalonaldehyde (1.0 eq) in a suitable protic solvent such as ethanol or acetic acid.

-

Condensation and Cyclization: Heat the reaction mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Isolation and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure 5-Bromo-2-(sec-butyl)pyrimidine.

Mechanistic Rationale: The reaction proceeds via a nucleophilic attack of the amidine nitrogen onto one of the aldehyde carbonyls of 2-bromomalonaldehyde, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrimidine ring. The presence of the bromine atom on the malonaldehyde precursor ensures its incorporation at the 5-position of the final product.

Route 2: Stepwise Synthesis via Bromination

This alternative route involves the initial synthesis of 2-sec-butylpyrimidine followed by a regioselective bromination at the C5 position.

Figure 3: Workflow for the bromination of 2-sec-butylpyrimidine.

Experimental Protocol:

-

Reaction Setup: Dissolve 2-sec-butylpyrimidine (1.0 eq) in a suitable non-polar solvent, such as carbon tetrachloride or acetonitrile. Add N-Bromosuccinimide (NBS) (1.0-1.1 eq) and a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.[3]

-

Bromination Reaction: Heat the reaction mixture to reflux. The reaction can be initiated by the application of heat or by irradiation with a UV lamp.[4] Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Work-up and Purification: After cooling to room temperature, filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or distillation under reduced pressure.

Mechanistic Considerations (Wohl-Ziegler Reaction): The bromination of the pyrimidine ring at the 5-position with NBS proceeds via a free-radical chain mechanism.[4][5] The radical initiator generates a bromine radical from NBS, which then abstracts a hydrogen atom from the C5 position of the pyrimidine ring. The resulting pyrimidyl radical then reacts with a molecule of Br₂ (present in low concentrations from the reaction of NBS with trace HBr) to afford the 5-bromo product and another bromine radical, which propagates the chain. The use of a non-polar solvent and a radical initiator favors this pathway over ionic addition to any potential double bonds.

Comparative Analysis of Synthetic Routes

| Feature | Route 1: Direct Synthesis | Route 2: Stepwise Synthesis |

| Overall Efficiency | Generally more convergent and atom-economical. | A more linear approach which may result in lower overall yields. |

| Precursor Availability | Requires the synthesis of 2-bromomalonaldehyde, which can be unstable. | Utilizes more stable precursors, although the initial synthesis of 2-sec-butylpyrimidine is required. |

| Reaction Conditions | Typically involves straightforward condensation chemistry. | Requires careful control of radical reaction conditions to avoid side products. |

| Scalability | Potentially more amenable to large-scale synthesis due to fewer steps. | May be more challenging to scale up due to the handling of radical reactions. |

| Purification | Purification may be simpler due to a more direct route. | May require careful purification to remove byproducts from the bromination step. |

Conclusion and Future Outlook

This guide has detailed two robust and scientifically sound methodologies for the synthesis of 5-Bromo-2-(sec-butyl)pyrimidine. The direct condensation approach (Route 1) offers an efficient and convergent pathway, while the stepwise functionalization (Route 2) provides a viable alternative with different precursor requirements. The choice of synthetic strategy will ultimately be guided by the specific needs and resources of the research team. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for chemists engaged in the synthesis of novel pyrimidine-based compounds for applications in drug discovery and materials science. Further optimization of reaction conditions and exploration of alternative precursors may lead to even more efficient and sustainable synthetic routes to this important class of molecules.

References

- BenchChem. (2025). A Comparative Guide to the Synthesis of 5-Bromo-2-chloropyrimidine.

- CN114591250A. (2022). One-step synthesis method of 5-bromo-2-chloropyrimidine.

- ChemicalBook. (2025, April 23). Synthesis Methods of 5-Bromo-2-chloropyrimidine.

- CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (n.d.).

- BenchChem. (2025). The Versatility of 5-Bromo-2-chloropyrimidine: A Key Intermediate in Modern Drug Discovery.

- EP1273574B1. (2005). Process for the preparation of 4,6-dichloropyrimidine.

- US6018045A. (2000). Process for preparing 4,6-dichloro-pyrimidine.

- EP1301489B1. (2001). SYNTHESIS OF CHLORINATED PYRIMIDINES.

- BenchChem. (2025). A Comparative Guide to the Synthesis of 2,5-Dichloro-4,6-pyrimidinediamine.

- Perlikova, P., et al. (2015).

- Brown, D. J., & Waring, P. (1973). Pyrimidine reactions. XXIV. The dehalogenation of 2-halogenopyrimidines by hydriodic acid. Australian Journal of Chemistry, 26(2), 443-447.

-

Organic Chemistry Portal. (n.d.). Wohl-Ziegler Reaction. Retrieved from [Link]

- ChemicalBook. (n.d.). BUTYLAMINE HYDROCHLORIDE synthesis.

- SYNTHESIS OF PYRIMIDINE DERIV

-

Wikipedia. (n.d.). Dehalogenation. Retrieved from [Link]

- Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4.

- BenchChem. (2025). synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea.

- BenchChem. (2025). An In-depth Technical Guide to the Reactivity of 2-Bromomalonaldehyde with Nucleophiles.

- ChemicalBook. (n.d.). SEC-BUTYLAMINE synthesis.

- BenchChem. (2025). A Comparative Guide to Brominating Agents: N-bromo-t-butylamine vs. N-Bromosuccinimide (NBS).

-

Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]

- Wang, Y., et al. (2014). A Novel Hydrolytic Dehalogenase for the Chlorinated Aromatic Compound Chlorothalonil. Applied and Environmental Microbiology, 80(11), 3364-3371.

- BenchChem. (2025). The Lynchpin of Modern Medicinal Chemistry: An In-Depth Technical Guide to 5-Bromo-2-hydroxypyrimidine.

- Sigma-Aldrich. (n.d.). (R)-(-)-sec-Butylamine 99 13250-12-9.

- Kumar, G. V., et al. (2016). Design, synthesis, and biological evaluation of novel bromo-pyrimidine analogues as tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(20), 4979-4984.

- Zhichkin, P., Fairfax, D. J., & Eisenbeis, S. A. (2002). A General Procedure for the Synthesis of 2-Substituted Pyrimidine-5-Carboxylic Esters. Synthesis, 2002(06), 720-722.

- US3956301A. (1976). Process for bromination of pyrimidine.

- Kumar, G. V., et al. (2016). Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors. PubMed.

- Campbell, J. B., et al. (1973). The Selective Dehalogenation of 2,4-dichloro-5(2,4-dichlorodiphenylmethyl)pyrimidine. Annals of the New York Academy of Sciences, 214(1), 216-220.

- Reddit. (2026, March 7). Issues with bromination using N-Bromosuccinimide.

- WO1997044327A1. (1997). Process for making 4,6-dihydroxypyrimidine.

- BenchChem. (2025). physical and chemical properties of 2-Bromomalonaldehyde.

- US5847139A. (1998). Process for the preparation of 4, 6- dihydroxypyrimidine.

- Castillo, J. C., et al. (2022). SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. Molecules, 27(16), 5198.